molecular formula C19H21ClFN3O2S B2897489 N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217085-84-1

N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2897489
CAS No.: 1217085-84-1
M. Wt: 409.9
InChI Key: MMZVQQDCXNZWPU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-fluoro group, a 5-methoxybenzo[d]thiazole moiety, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S.ClH/c1-22(2)9-10-23(18(24)13-5-4-6-14(20)11-13)19-21-16-12-15(25-3)7-8-17(16)26-19;/h4-8,11-12H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVQQDCXNZWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse sources.

  • Molecular Formula : C19H21ClFN3O2S
  • Molecular Weight : 409.9 g/mol
  • Structure : The compound features a benzamide backbone with a dimethylaminoethyl side chain, a fluorine atom, and a methoxy-substituted benzothiazole moiety.

Anticancer Activity

Research has demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. These compounds often operate by inhibiting key signaling pathways involved in tumor progression and survival .

Neuroprotective Effects

Studies on related benzothiazole derivatives indicate potential neuroprotective effects. Compounds tested in models of neurotoxicity demonstrated lower cytotoxicity and neurotoxicity profiles, suggesting that they may be beneficial in treating neurological disorders by modulating neurotransmitter systems, particularly GABAergic pathways .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives are known to exhibit antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 μg/mL against various pathogens, indicating strong efficacy .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes critical for cancer cell proliferation.
  • Modulation of Cell Signaling : Interaction with GABA receptors may contribute to its neuroprotective effects.
  • Antimicrobial Mechanisms : Disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies

StudyFindings
Study on Anticancer Activity A derivative showed an ED50 value of 160.4 mg/kg in maximal electroshock tests, indicating strong anticonvulsant activity and potential for cancer therapy .
Neurotoxicity Evaluation Compounds exhibited lower neurotoxicity compared to standard drugs, suggesting safety in neurological applications .
Antimicrobial Testing Several derivatives demonstrated effective antimicrobial activity with MIC values indicating high potency against tested organisms .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity : Recent studies have highlighted the antibacterial properties of compounds similar to N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride. Research has shown that derivatives containing thiazole and sulfonamide moieties exhibit significant antibacterial activity by inhibiting the enzyme dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and division .

Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Investigations into benzothiazole derivatives have indicated that they can disrupt cancer cell proliferation and induce cell death, making them candidates for further development in cancer therapeutics .

Pharmacological Applications

Drug Delivery Systems : The unique chemical structure allows for the exploration of this compound as a component in drug delivery systems. Its ability to penetrate cellular membranes can be harnessed to improve the bioavailability of poorly soluble drugs, enhancing their therapeutic effects .

Material Science

Potential Use in Coatings : The compound's fluorine content suggests potential applications in developing advanced coatings with enhanced chemical resistance and durability. Fluorinated compounds are known for their low surface energy, which can be beneficial in creating non-stick surfaces and protective coatings for various materials .

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityDemonstrated inhibition of bacterial growth through DHPS inhibition.
Anticancer PropertiesIndicated potential for inducing apoptosis in cancer cells.
Drug Delivery SystemsExplored enhanced bioavailability for poorly soluble drugs.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related analogs:

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Not explicitly listed in evidence) Likely C21H22ClFN3O2S (estimated) ~435.9 (estimated) - 3-Fluoro benzamide
- 5-Methoxybenzo[d]thiazole
- Dimethylaminoethyl group
Enhanced solubility (HCl salt); fluorine improves metabolic stability
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide HCl (1215341-14-2) C20H24ClN3O2S 405.9 - Phenylacetamide core
- No fluorine substituent
Acetamide backbone may reduce rigidity compared to benzamide
N-(6-Ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl (1322030-57-8) C26H35ClN4O4S2 567.2 - Ethoxybenzothiazole
- Sulfonyl-piperidine group
Sulfonyl group enhances polarity; ethoxy increases lipophilicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C10H6ClF2N2OS 278.7 - Chlorothiazole
- Difluorobenzamide
Targets PFOR enzyme; chlorine enhances electrophilicity

Substituent Effects on Activity and Physicochemical Properties

  • Fluorine vs. Chlorine : The 3-fluoro group in the target compound likely improves metabolic stability and membrane permeability compared to the chlorine in the thiazole analog . Fluorine’s electron-withdrawing effect may also enhance binding to electron-rich enzyme pockets.
  • Methoxy vs.
  • Dimethylaminoethyl Side Chain: This moiety, present in the target and CAS 1215341-14-2, improves aqueous solubility via protonation (as HCl salt) and may facilitate interactions with cationic binding sites in biological targets .

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